trans-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester
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Overview
Description
trans-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester: is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and this compound features a hydroxymethyl group at the 6-position and a carbamic acid tert-butyl ester group at the 3-position. It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from piperidine or its derivatives. One common method is the reduction of a suitable precursor followed by protection of the amino group using tert-butyl carbamate (BOC). The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and protection reagents like di-tert-butyl dicarbonate (Boc2O).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the hydroxymethyl group to a carboxylic acid derivative.
Reduction: : Reducing the carbamic acid ester to an amine.
Substitution: : Replacing the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reducing the carbamic acid ester.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Piperidine-3-carboxylic acid derivatives.
Reduction: : Piperidine-3-amine derivatives.
Substitution: : Various substituted piperidine derivatives.
Scientific Research Applications
trans-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester: is used in several scientific research fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Studying the biological activity of piperidine derivatives.
Medicine: : Developing pharmaceuticals with potential therapeutic effects.
Industry: : Creating materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
trans-(6-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester: is unique due to its specific structural features. Similar compounds include:
Piperidine-3-carboxylic acid tert-butyl ester: : Lacks the hydroxymethyl group.
6-Hydroxymethyl-piperidine: : Lacks the carbamic acid ester group.
trans-(6-Hydroxymethyl-piperidin-3-yl)-amine: : Lacks the tert-butyl ester group.
These compounds differ in their functional groups and, consequently, their chemical reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-[(3S,6R)-6-(hydroxymethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFFLZUJBODPOB-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(NC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](NC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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